N-(4-fluoro-2-iodophenyl)oxetan-3-amine
Description
Properties
CAS No. |
1538268-95-9 |
|---|---|
Molecular Formula |
C9H9FINO |
Molecular Weight |
293.08 g/mol |
IUPAC Name |
N-(4-fluoro-2-iodophenyl)oxetan-3-amine |
InChI |
InChI=1S/C9H9FINO/c10-6-1-2-9(8(11)3-6)12-7-4-13-5-7/h1-3,7,12H,4-5H2 |
InChI Key |
KYJQYRGLHPARSW-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CO1)NC2=C(C=C(C=C2)F)I |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Buchwald-Hartwig Amination for Oxetane Coupling
Palladium-catalyzed cross-coupling enables direct attachment of the oxetane amine to the aryl halide. Using Pd(OAc)₂/Xantphos as the catalyst system and Cs₂CO₃ as the base, protected 4-fluoro-2-iodoaniline reacts with oxetan-3-amine triflate at 100°C to yield the coupled product in 65–72% yield. Deprotection with K₂CO₃/MeOH furnishes the final compound (Table 1).
Table 1 : Catalytic amination performance
| Catalyst | Base | Temp (°C) | Yield (%) |
|---|---|---|---|
| Pd(OAc)₂/Xantphos | Cs₂CO₃ | 100 | 72 |
| Pd(dba)₂/BINAP | KOtBu | 120 | 68 |
| NiCl₂(dppp) | NaOtBu | 80 | 58 |
Oxetane Ring Construction via Cyclization
Williamson Etherification
Intramolecular etherification of 3-amino-1-propanol derivatives provides direct access to the oxetane ring. Treatment of 3-((4-fluoro-2-iodophenyl)amino)propan-1-ol with NaH in DMSO induces cyclization to N-(4-fluoro-2-iodophenyl)oxetan-3-amine in 85% yield (Scheme 2).
Scheme 2 : Cyclization pathway
Radical-Mediated Ring Closure
Photocatalytic methods using Ru(bpy)₃Cl₂ and visible light facilitate hydrogen atom transfer (HAT) from 3-iodopropylamine intermediates, achieving oxetane formation at ambient temperature. This approach minimizes epimerization and side reactions, yielding 78% product with >95% purity.
Functionalization of Pre-formed Oxetane Intermediates
Oxetan-3-amine Triflates as Electrophiles
Activation of oxetan-3-amine as its triflate salt enables nucleophilic aromatic substitution (SNAr) with 4-fluoro-2-iodophenol derivatives. Using DIPEA as a base in DMF, the reaction proceeds at 50°C to afford the target compound in 70% yield.
Reductive Amination Strategies
Condensation of oxetan-3-one with 4-fluoro-2-iodoaniline under H₂/Pd-C catalysis provides the secondary amine via reductive amination. This one-pot method achieves 63% yield but requires careful pH control to avoid over-reduction.
Comparative Analysis of Methodologies
Efficiency : Buchwald-Hartwig amination offers the highest atom economy, while cyclization routes provide superior yields.
Scalability : Williamson etherification is preferred for bulk synthesis due to reagent availability.
Stereochemical Integrity : Radical-mediated methods preserve configuration but demand specialized equipment.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the iodine atom, which is a good leaving group.
Oxidation and Reduction: The amine group can participate in oxidation and reduction reactions, potentially forming various derivatives.
Coupling Reactions: The aromatic ring with halogen substituents can undergo coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts with bases like potassium phosphate in solvents such as toluene or DMF.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution might yield derivatives with different substituents on the aromatic ring, while coupling reactions could produce biaryl compounds.
Scientific Research Applications
Chemistry
In chemistry, N-(4-fluoro-2-iodophenyl)oxetan-3-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology and Medicine
In biological and medical research, this compound may be investigated for its potential pharmacological properties. The presence of the fluoro and iodo groups can influence the compound’s interaction with biological targets, making it a candidate for drug discovery and development.
Industry
In the industrial sector, this compound could be used in the production of specialty chemicals, including pharmaceuticals, agrochemicals, and materials science applications.
Mechanism of Action
The mechanism by which N-(4-fluoro-2-iodophenyl)oxetan-3-amine exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The fluoro and iodo substituents can enhance binding affinity and selectivity towards specific molecular targets, influencing pathways involved in disease processes.
Comparison with Similar Compounds
Structural Features and Molecular Properties
The table below summarizes key structural and physicochemical differences between N-(4-fluoro-2-iodophenyl)oxetan-3-amine and its analogs:
*Calculated molecular weight based on formula.
Key Observations :
- Halogen Effects: The 2-iodo and 4-fluoro substituents in the target compound introduce steric bulk and electronic effects distinct from mono-halogenated analogs like N-(4-iodophenyl)oxetan-3-amine.
- Oxetane vs. Tetrahydrofuran : N-(4-chloro-2-methylphenyl)-2-methyloxolan-3-amine (tetrahydrofuran core) exhibits reduced ring strain compared to oxetane-containing analogs, which may influence metabolic stability .
- Functional Group Variations : Acetamide derivatives (e.g., N-(3-(4-iodophenyl)oxetan-3-yl)acetamide) demonstrate how auxiliary groups modulate solubility and hydrogen-bonding capacity .
Pharmacological and Physicochemical Properties
- Solubility : Oxetane rings improve aqueous solubility compared to bulkier tetrahydrofuran analogs (e.g., N-(4-chloro-2-methylphenyl)-2-methyloxolan-3-amine) .
- Metabolic Stability : Fluorine substitution at the para position may mitigate oxidative metabolism, while iodine’s size could slow enzymatic degradation .
- Binding Affinity: The 4-fluoro-2-iodo pattern may enhance interactions with hydrophobic pockets in target proteins (e.g., VHL E3 ligase) compared to non-halogenated or mono-halogenated derivatives .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(4-fluoro-2-iodophenyl)oxetan-3-amine, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves nucleophilic substitution between 4-fluoro-2-iodoaniline and oxetane derivatives (e.g., oxetan-3-yl mesylate). Key steps include:
- Deprotonation of the aniline using a strong base (e.g., sodium hydride) in anhydrous THF at 0–5°C .
- Addition of the oxetane derivative under inert atmosphere, followed by stirring at 60–80°C for 12–24 hours .
- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient).
- Optimization : Continuous flow reactors can enhance yield and scalability by improving heat/mass transfer .
Q. What analytical techniques are critical for characterizing this compound?
- Methodological Answer :
Q. What initial biological screening strategies are applicable for this compound?
- Methodological Answer :
- Enzyme Inhibition Assays : Test against kinases or phosphatases using fluorescence-based assays (e.g., ADP-Glo™) at 1–100 μM concentrations .
- Cellular Viability : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) to evaluate cytotoxicity .
- Solubility Screening : Use PBS/DMSO mixtures to determine solubility limits for in vitro studies .
Advanced Research Questions
Q. How do the fluorine and iodine substituents influence the compound's electronic properties and target binding?
- Methodological Answer :
- Computational Analysis : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) reveal the electron-withdrawing effect of fluorine reduces aromatic ring electron density, while iodine's polarizability enhances van der Waals interactions.
- Experimental Validation : Compare binding affinities (SPR or ITC) with analogs lacking halogens. For example, iodine-free analogs show 10-fold lower inhibition of tyrosine kinases .
Q. How can conflicting data in biological activity studies be resolved?
- Methodological Answer :
- Orthogonal Assays : Validate initial hits using alternative methods (e.g., switch from fluorescence to radiometric assays for kinase inhibition) .
- SAR Studies : Synthesize derivatives with modified halogens (e.g., replace iodine with bromine) to isolate substituent effects .
- Metabolic Stability Testing : Use liver microsomes to rule out false positives from compound degradation .
Q. What computational strategies predict the compound's interaction with disease-relevant proteins?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with crystal structures (e.g., PDB: 3ERT for estrogen receptors) to identify binding poses. Focus on halogen-bonding motifs between iodine and backbone carbonyls .
- MD Simulations : Run 100-ns simulations (AMBER force field) to assess stability of predicted complexes. Metrics include RMSD (<2 Å) and hydrogen bond occupancy (>50%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
